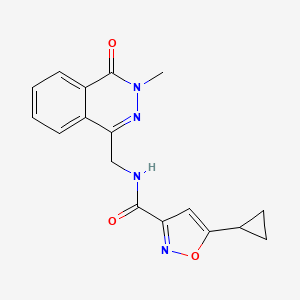
5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SARs).
Chemical Structure
The compound features a cyclopropyl group and an isoxazole moiety, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
Target Interactions
- Kinase Inhibition : The compound has been shown to inhibit c-Met kinase, which plays a significant role in tumor growth and metastasis.
- Apoptosis Induction : It may induce apoptosis in cancer cells by activating intrinsic pathways.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 2.73 | Apoptosis induction |
| MCF-7 | 1.23 | Cell cycle arrest |
| HeLa | 1.06 | Kinase inhibition |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the isoxazole and phthalazine moieties can enhance or reduce biological activity. For example, the introduction of electron-withdrawing groups on the aromatic rings has been associated with increased potency against c-Met.
Case Studies
A recent study evaluated the effects of this compound on A549 lung cancer cells. The findings indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis rates:
- Flow Cytometry Analysis : Cells treated with 15 µM showed a total apoptosis rate of 35.87%, compared to 5.16% in the control group.
- Cell Cycle Distribution : Treatment resulted in a significant increase in cells arrested in the G0/G1 phase, indicating an interruption in the cell cycle progression.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)12-5-3-2-4-11(12)14(19-21)9-18-16(22)13-8-15(24-20-13)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZKKVISTMPANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













